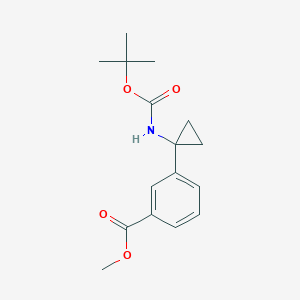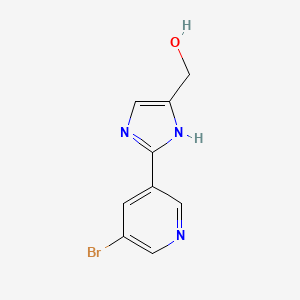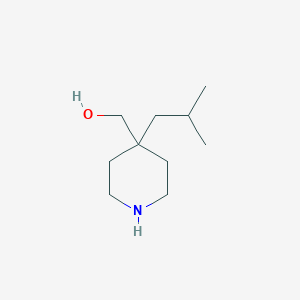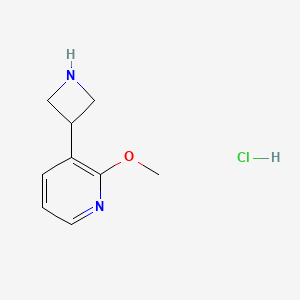![molecular formula C14H21N5O B13699159 5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a piperidyl group, and an imidazo[4,5-b]pyridinone core. Its molecular formula is C14H20N4O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridinone core, followed by the introduction of the piperidyl and dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or piperidyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: A widely used catalyst in organic synthesis, known for its high nucleophilicity.
1-Methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the dimethylamino group but shares the core structure.
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one analogs: Variants with different substituents on the imidazo[4,5-b]pyridinone core.
Uniqueness
The uniqueness of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21N5O |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H21N5O/c1-17(2)12-5-4-11-13(16-12)19(14(20)18(11)3)10-6-8-15-9-7-10/h4-5,10,15H,6-9H2,1-3H3 |
Clave InChI |
AUAGYRAAUGIPBE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C(C=C2)N(C)C)N(C1=O)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)







![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)


![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
